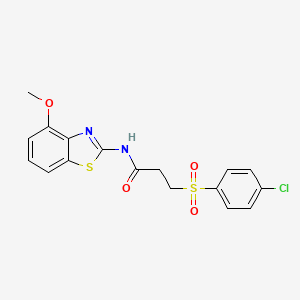

![molecular formula C22H13ClFN3 B6509164 1-(4-chlorophenyl)-7-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901045-16-7](/img/structure/B6509164.png)

1-(4-chlorophenyl)-7-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “1-(4-chlorophenyl)-7-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline” is a quinoline derivative. Quinolines and their derivatives have been found to exhibit a wide range of biological activities such as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor . They have been used as a scaffold for drug development for more than two centuries .

科学的研究の応用

Quorum Sensing Inhibitors

This compound has been studied for its potential as a Quorum Sensing (QS) inhibitor . QS is a central communication system in bacteria that allows them to collectively modify their behavior in a cell-density-dependent manner . By inhibiting QS, it’s possible to combat bacterial pathogens without the use of antibiotics .

Antibiofilm Activities

The compound has shown promising results in antibiofilm activities . Biofilms are communities of bacteria that are protected by a matrix of extracellular polymeric substances, making them resistant to antibiotics . This compound has been found to reduce biofilm formation and eradicate pre-formed biofilms .

Antivirulence Agent

It has been evaluated for its antivirulence effects . Virulence factors are molecules produced by bacteria, viruses, fungi, and protozoa that add to their effectiveness and enable them to achieve colonization, immunoevasion, immunosuppression, and obtain nutrition . This compound has shown significant antivirulence effect, reducing the synthesis of pyocyanin, a virulence factor, by over 70% .

Antitumor Properties

Antibacterial Properties

Pyrazoloquinolines have also been found to have antibacterial properties . This makes them a potential candidate for the development of new antibiotics, especially in the face of increasing antibiotic resistance .

Antifungal Properties

In addition to their antibacterial properties, pyrazoloquinolines have been found to have antifungal properties . This could make them useful in the treatment of various fungal infections .

Antimalarial Properties

Quinazolines and quinazolinones, which are structurally similar to pyrazoloquinolines, have been found to have antimalarial properties . This suggests that pyrazoloquinolines could potentially be used in the treatment of malaria .

Anti-inflammatory Properties

Quinazolines and quinazolinones have also been found to have anti-inflammatory properties . This suggests that pyrazoloquinolines could potentially be used in the treatment of inflammatory conditions .

作用機序

Target of Action

Quinoline derivatives, a class of compounds to which this molecule belongs, have been reported to inhibitVEGFR-2 , a key endothelial receptor tyrosine kinase that plays a major role in pathological angiogenesis .

Mode of Action

Quinoline derivatives have been shown to inhibit vegfr-2 . This inhibition could disrupt the VEGFR-2 signaling cascade, which mediates angiogenic signaling leading to pathological angiogenesis .

Biochemical Pathways

The inhibition of vegfr-2 by quinoline derivatives can disrupt angiogenic signaling pathways . This disruption could potentially affect the growth and metastasis of tumor cells, which depend on the vascular network for their sustained growth .

Pharmacokinetics

The adme properties of quinoline derivatives can vary widely . For example, some quinoline derivatives exhibit nonlinear oral pharmacokinetics, with superproportional increases in Cmax and linear increases in the area under the curve .

Result of Action

Quinoline derivatives have been reported to display significant anti-proliferative activity . This activity could potentially be achieved through various mechanisms, such as disruption of cell migration, DNA intercalation, inhibition of angiogenesis, and induction of apoptosis .

Action Environment

It’s known that the efficacy of quinoline derivatives can be influenced by various factors, including the presence of drug-resistant bacterial strains . Additionally, the functional effects of P-glycoprotein in the human intestine, in combination with in vitro studies at clinically relevant concentrations, can influence the oral disposition of some quinoline derivatives .

特性

IUPAC Name |

1-(4-chlorophenyl)-7-fluoro-3-phenylpyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H13ClFN3/c23-15-6-9-17(10-7-15)27-22-18-11-8-16(24)12-20(18)25-13-19(22)21(26-27)14-4-2-1-3-5-14/h1-13H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZVCNXIMYLZKSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C3=C4C=CC(=CC4=NC=C32)F)C5=CC=C(C=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H13ClFN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-chlorophenyl)-7-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3-chlorophenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B6509086.png)

![6,8-difluoro-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B6509090.png)

![8-ethoxy-1-(4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B6509111.png)

![1-(3,4-dimethylphenyl)-8-ethyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B6509119.png)

![ethyl 1-(4-tert-butylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate](/img/structure/B6509127.png)

![8-ethyl-3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B6509148.png)

![1-(3-chloro-4-fluorophenyl)-3-phenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B6509158.png)

![1-(4-tert-butylphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B6509171.png)

![1-(3-chloro-4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B6509185.png)

![3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B6509189.png)

![1-(3,4-dimethylphenyl)-8-methyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B6509191.png)

![8-ethyl-1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B6509201.png)

![1-(4-tert-butylphenyl)-8-ethyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B6509207.png)